E-Isomer vs. Z-Isomer: Relative Binding Affinity for Estrogen Receptor Determines Pharmacological Classification
The E (cis) and Z (trans) isomers of tamoxifen exhibit profoundly different estrogen receptor (ER) binding affinities that define their functional classification. In MCF-7 human breast cancer cell cytosol competitive binding assays, the relative binding affinity (RBA) for ER—where estradiol is defined as 100%—was 2.5% for trans-tamoxifen (Z-isomer) and 0.3% for cis-tamoxifen (E-isomer), representing an approximately 8.3-fold difference in affinity between the therapeutically active antiestrogenic Z-isomer and the estrogenic E-isomer [1]. When extended to the hydroxylated metabolites, the gap is even more pronounced: trans-hydroxytamoxifen (Z-4OHT) had an RBA of 310%, compared to 1.8% for cis-hydroxytamoxifen (E-4OHT), representing an approximately 172-fold difference [1]. In functional assays, cis-tamoxifen (E-isomer) behaved as a weak estrogen agonist—stimulating MCF-7 cell growth and increasing plasminogen activator activity—requiring micromolar concentrations (10⁻⁶ M) to achieve effects comparable to those produced by 10⁻¹⁰ M estradiol, whereas trans-tamoxifen (Z-isomer) suppressed cell growth and acted as an effective estrogen antagonist [1].
| Evidence Dimension | Relative binding affinity (RBA) for estrogen receptor in MCF-7 cytosol (estradiol = 100%) |
|---|---|
| Target Compound Data | cis-Tamoxifen (E-isomer): RBA = 0.3%; cis-Hydroxytamoxifen (E-4OHT): RBA = 1.8% |
| Comparator Or Baseline | trans-Tamoxifen (Z-isomer): RBA = 2.5%; trans-Hydroxytamoxifen (Z-4OHT): RBA = 310% |
| Quantified Difference | Z-isomer parent RBA is 8.3-fold higher than E-isomer parent RBA (2.5% vs. 0.3%); Z-4OHT RBA is 172-fold higher than E-4OHT RBA (310% vs. 1.8%) |
| Conditions | MCF-7 human breast cancer cell cytosol competitive binding assay; estradiol reference standard at 100% RBA |
Why This Matters
These data establish that E-tamoxifen cannot serve as a functional substitute for Z-tamoxifen in any ER-dependent assay; procurement of the correct isomer is essential because using the E-isomer in a pharmacological study will produce estrogenic rather than antiestrogenic effects.
- [1] Katzenellenbogen JA, Carlson KE, Katzenellenbogen BS, Robertson DW. Bioactivities, estrogen receptor interactions, and plasminogen activator-inducing activities of tamoxifen and hydroxytamoxifen isomers in MCF-7 human breast cancer cells. Cancer Res. 1984;44(1):112-119. View Source
